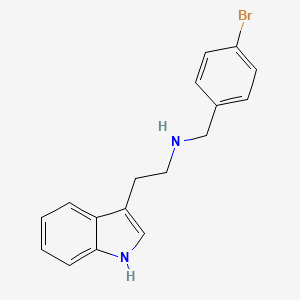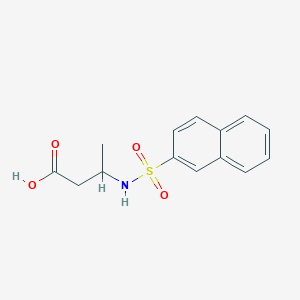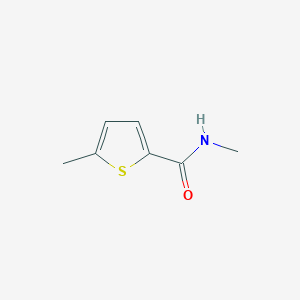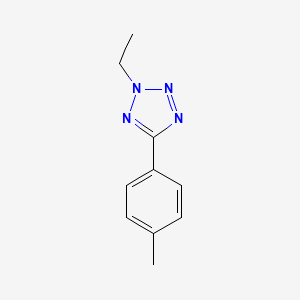
2-acetamido-N-(1-adamantyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(1-adamantyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is an antiviral drug used to treat Parkinson's disease, influenza, and other viral infections. However,
Wirkmechanismus
The mechanism of action of 2-acetamido-N-(1-adamantyl)propanamide involves the inhibition of the M2 protein of the influenza virus. It prevents the release of viral particles from infected cells, thereby reducing the spread of the virus. Additionally, it has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. This inhibition leads to the prevention of excitotoxicity, which is a process that contributes to neuronal death in various neurodegenerative diseases.
Biochemical and Physiological Effects:
2-acetamido-N-(1-adamantyl)propanamide has various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of movement and mood. It also has anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and constipation. Additionally, it has been shown to have a half-life of approximately 16-48 hours, making it a long-acting compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-acetamido-N-(1-adamantyl)propanamide in lab experiments include its well-established synthesis method, its neuroprotective effects, and its potential applications in various fields of science. However, there are also some limitations to its use, including its potential side effects, its long half-life, and its limited solubility in water.
Zukünftige Richtungen
There are various future directions for the research on 2-acetamido-N-(1-adamantyl)propanamide. One potential direction is the development of new derivatives with improved solubility and reduced side effects. Additionally, further research is needed to determine the potential applications of this compound in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Moreover, the potential use of this compound in the treatment of chronic pain and other inflammatory conditions should also be explored.
Conclusion:
In conclusion, 2-acetamido-N-(1-adamantyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of 2-acetamido-N-(1-adamantyl)propanamide involves the reaction of 1-adamantanamine with acetic anhydride. The reaction produces 2-acetamido-N-(1-adamantyl)propanamide as a white crystalline solid. This synthesis method has been used in various studies to obtain the desired compound for further research.
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-(1-adamantyl)propanamide has been extensively studied for its potential applications in various fields of science. One of the most significant applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. Research has demonstrated that it can prevent the death of dopaminergic neurons, which are involved in Parkinson's disease. Moreover, it has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-acetamido-N-(1-adamantyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAOTXZDWQGOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(1-adamantyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)





